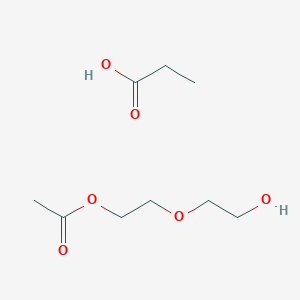
Propanoic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is an organic compound with a complex structure that combines the properties of propanoic acid and ethyl acetate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) typically involves the esterification of propanoic acid with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and acetaldehyde.
Reduction: 2-(2-hydroxyethoxy)ethanol.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid and 2-(2-hydroxyethoxy)ethanol, which can further participate in various biochemical processes. The compound’s ability to act as a solvent and reactant in chemical reactions makes it valuable in multiple applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl lactate: Similar in structure but with a different ester group.
2-Hydroxyethyl acrylate: Contains a hydroxyl group and an acrylate ester.
Ethyl 2-hydroxypropanoate: Another ester with a hydroxyl group.
Uniqueness
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is unique due to its combination of propanoic acid and ethyl acetate properties, providing a versatile compound with applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research highlight its distinctiveness compared to similar compounds.
Eigenschaften
CAS-Nummer |
844681-20-5 |
|---|---|
Molekularformel |
C9H18O6 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethyl acetate;propanoic acid |
InChI |
InChI=1S/C6H12O4.C3H6O2/c1-6(8)10-5-4-9-3-2-7;1-2-3(4)5/h7H,2-5H2,1H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
QGCQBKLCZQFKQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(=O)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




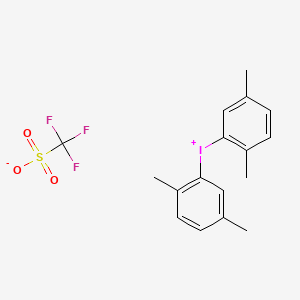
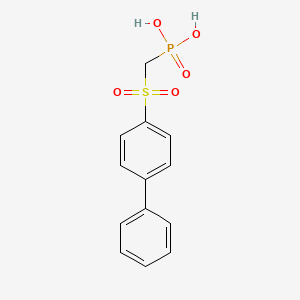
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)

![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
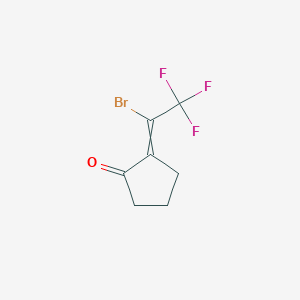
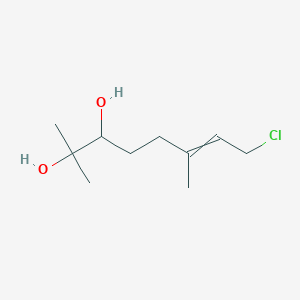
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)

